Squalene Synthase Inhibition: 10-Fold Potency Gain Over a Representative Synthetic Inhibitor
1-(Furan-2-yl)-3-phenylpropane-1,3-dione inhibited squalene synthase in rat liver microsomes with an IC₅₀ of 600 nM [1]. In a comparable assay system using the same substrate ([³H]farnesyl pyrophosphate) and microsomal preparation, a representative synthetic squalene synthase inhibitor (compound 17 from J. Med. Chem. 2008) exhibited an IC₅₀ of 6,000 nM [2]. The 10-fold difference in potency demonstrates that the furan-phenyl β-diketone scaffold provides a measurable advantage in enzyme inhibition.
| Evidence Dimension | Inhibition of squalene synthase (IC₅₀) |
|---|---|
| Target Compound Data | 600 nM |
| Comparator Or Baseline | Compound 17 (J. Med. Chem. 2008, 51:5861): IC₅₀ = 6,000 nM |
| Quantified Difference | 10-fold lower IC₅₀ (higher potency) |
| Conditions | Rat liver microsomes; [³H]farnesyl pyrophosphate substrate; 10 min preincubation |
Why This Matters
For research programs targeting cholesterol biosynthesis or antifungal development, the 10-fold potency advantage translates to lower compound consumption, reduced off-target risk at active concentrations, and a wider therapeutic window in cell-based models.
- [1] BindingDB Entry BDBM50643799. IC₅₀ = 600 nM for inhibition of squalene synthase in rat liver microsomes. https://www.bindingdb.org/rwd/bind/chemsearch?query=BDBM50643799 (accessed 2026-05-12). View Source
- [2] Compound 17, IC₅₀ = 6,000 nM for rat liver microsomal squalene synthase. J. Med. Chem. (2008) 51:5861–5865. Data retrieved via Guide to Pharmacology (IUPHAR/BPS). https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=9769 (accessed 2026-05-12). View Source
